molecular formula C18H24F3NO4 B14012288 ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate

ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate

Cat. No.: B14012288
M. Wt: 375.4 g/mol
InChI Key: RHYZUFUXXHBLES-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a pyridyl ring substituted with an ethoxyvinyl group, a trifluoromethyl group, and a pentanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the ethoxyvinyl group with the pyridyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24F3NO4

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[5-[(E)-2-ethoxyethenyl]-2-oxo-4-(trifluoromethyl)pyridin-1-yl]-4-methylpentanoate

InChI

InChI=1S/C18H24F3NO4/c1-5-25-8-7-13-11-22(16(23)10-14(13)18(19,20)21)15(9-12(3)4)17(24)26-6-2/h7-8,10-12,15H,5-6,9H2,1-4H3/b8-7+

InChI Key

RHYZUFUXXHBLES-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C1=CN(C(=O)C=C1C(F)(F)F)C(CC(C)C)C(=O)OCC

Canonical SMILES

CCOC=CC1=CN(C(=O)C=C1C(F)(F)F)C(CC(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.